
2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the benzofuran core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorobenzaldehyde and 2-(trifluoromethyl)phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups into the benzofuran core.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)benzofuran: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
3-(Trifluoromethyl)benzofuran:
2-Phenyl-3-(trifluoromethyl)benzofuran: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the 3-chlorophenyl and trifluoromethyl groups. These substituents confer distinct chemical properties, such as increased stability, reactivity, and potential biological activities. The combination of these groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
821769-98-6 |
|---|---|
Molekularformel |
C15H8ClF3O |
Molekulargewicht |
296.67 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H8ClF3O/c16-10-5-3-4-9(8-10)14-13(15(17,18)19)11-6-1-2-7-12(11)20-14/h1-8H |
InChI-Schlüssel |
HVPNLQKHLMQNBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=CC=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




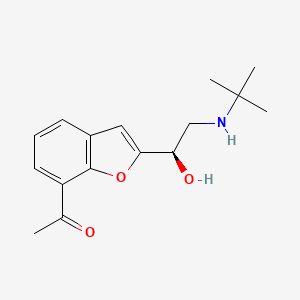
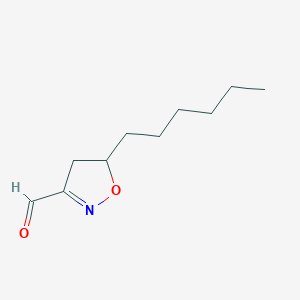
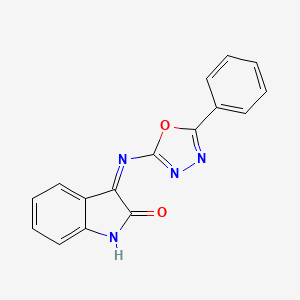
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
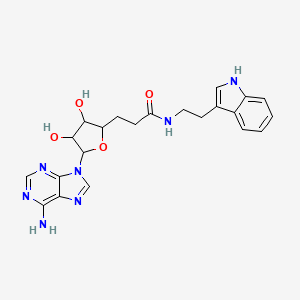
![Diethyl furo[3,2-c]quinoline-2,3-dicarboxylate](/img/structure/B12903801.png)
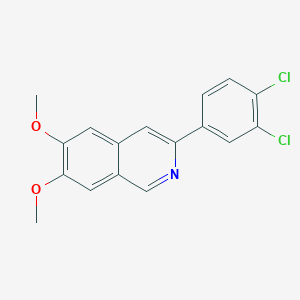

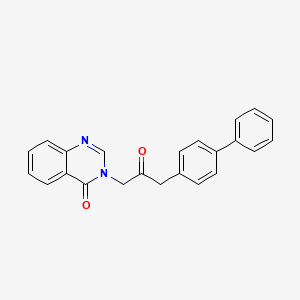
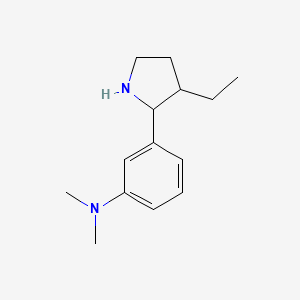
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

